Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate
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Overview
Description
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is an organic compound with the molecular formula C₁₂H₁₂O₄ It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been shown to exhibit significant cell growth inhibitory effects , suggesting potential targets within cellular growth and proliferation pathways.
Mode of Action
Some benzofuran derivatives have been shown to inhibit cell growth , indicating that this compound may interact with its targets to disrupt normal cellular processes and induce cell cycle arrest or apoptosis.
Biochemical Pathways
, benzofuran derivatives have been associated with anticancer activities. This suggests that the compound may impact pathways related to cell growth and proliferation.
Result of Action
Given the cell growth inhibitory effects of some benzofuran derivatives , it can be inferred that this compound may lead to decreased cell proliferation and potentially induce cell death in certain contexts.
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds, to which Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate belongs, have a wide range of biological and pharmacological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Benzofuran compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran-3-carboxylic acid derivatives, while reduction of the ester group can produce benzofuran-3-ylmethanol derivatives.
Scientific Research Applications
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays for their antimicrobial and anticancer activities
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its antimicrobial and anticancer properties.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Uniqueness
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,7,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLILZPOCXZBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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